molecular formula C21H27ClN2O3S B12740033 Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride CAS No. 113559-41-4

Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride

Cat. No.: B12740033
CAS No.: 113559-41-4
M. Wt: 423.0 g/mol
InChI Key: PSKRQYFANJUCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of methanesulfonamide with a phenylethyl piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require catalysts like palladium on carbon to facilitate the process. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)methanesulfonamide
  • N-(4-Amino-3-nitrophenyl)methanesulfonamide
  • N-(2,4-Dichlorophenyl)methanesulfonamide

Uniqueness

Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

113559-41-4

Molecular Formula

C21H27ClN2O3S

Molecular Weight

423.0 g/mol

IUPAC Name

N-[4-[1-(2-phenylethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H26N2O3S.ClH/c1-27(25,26)22-20-9-7-18(8-10-20)21(24)19-12-15-23(16-13-19)14-11-17-5-3-2-4-6-17;/h2-10,19,22H,11-16H2,1H3;1H

InChI Key

PSKRQYFANJUCPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CCC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.